Boc-ala(2-bacd)-och2cn
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Overview
Description
Boc-ala(2-bacd)-och2cn: is a chemical compound known for its complex structure and diverse applications in scientific research. It is a derivative of alanine, modified with a benzo[b]acridonyl group, and is often used in peptide chemistry and drug synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as peptide probes for the analysis of enzyme activity .
Mode of Action
Similar compounds have been used as fluorescent amino acids in peptides, serving as fret acceptors for protease cleavage detection .
Biochemical Pathways
Similar compounds have been used in the study of protein aggregation, such as in the case of amyloid-β .
Result of Action
Similar compounds have been used in the detection of protease cleavage, indicating a potential role in the study of protein degradation .
Action Environment
It is known that similar compounds should be kept dry, in a freezer, and in dark conditions for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala(2-bacd)-och2cn typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzo[b]acridonyl group. The final step involves the attachment of the och2cn group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: Boc-ala(2-bacd)-och2cn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the benzo[b]acridonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[b]acridonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[b]acridonyl derivatives, while reduction can lead to the formation of reduced benzo[b]acridonyl compounds .
Scientific Research Applications
Boc-ala(2-bacd)-och2cn has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and as a building block for various chemical compounds.
Biology: Employed in the study of protein interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Fmoc-ala(2-bacd)-och2cn: Another derivative of alanine with similar applications but different protective groups.
Boc-ala(2-acd)-och2cn: A compound with a similar structure but different functional groups, leading to distinct properties and applications.
Uniqueness: Boc-ala(2-bacd)-och2cn is unique due to its specific combination of protective groups and the benzo[b]acridonyl moiety, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in research applications where fluorescence and specific reactivity are required .
Properties
IUPAC Name |
cyanomethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-27(2,3)35-26(33)30-23(25(32)34-11-10-28)13-16-8-9-21-19(12-16)24(31)20-14-17-6-4-5-7-18(17)15-22(20)29-21/h4-9,12,14-15,23H,11,13H2,1-3H3,(H,29,31)(H,30,33)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNBFCYUBJBFRE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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